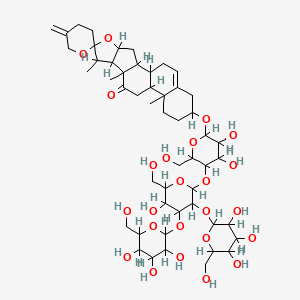

Spiroakyroside

Description

Structure

2D Structure

Properties

CAS No. |

139390-87-7 |

|---|---|

Molecular Formula |

C51H78O24 |

Molecular Weight |

1075.1 g/mol |

IUPAC Name |

16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |

InChI |

InChI=1S/C51H78O24/c1-19-7-10-51(66-18-19)20(2)32-26(75-51)12-25-23-6-5-21-11-22(8-9-49(21,3)24(23)13-31(56)50(25,32)4)67-45-41(65)38(62)42(30(17-55)71-45)72-48-44(74-47-40(64)37(61)34(58)28(15-53)69-47)43(35(59)29(16-54)70-48)73-46-39(63)36(60)33(57)27(14-52)68-46/h5,20,22-30,32-48,52-55,57-65H,1,6-18H2,2-4H3 |

InChI Key |

BIHZKQDCPFYJMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11CCC(=C)CO1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

akyrogenin 3-O-beta-D-glucopyranosyl(1-3)-(beta-D-glucopyranosyl(1-2))-beta-D-glucopyranosyl(1-4)-beta-D-galactopyranoside spiroakyroside |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Spirogyroside: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel bioactive compounds has led researchers to explore diverse natural sources, including freshwater algae. While the specific compound "Spirogyroside" is not yet formally documented in scientific literature, this guide posits its existence as a novel steroidal saponin derived from the filamentous green algae, Spirogyra. This technical document provides a comprehensive, albeit projected, framework for the discovery and development of such a compound. It outlines a detailed methodology for its isolation and purification from Spirogyra biomass, presents expected quantitative data in structured tables, and illustrates key experimental and logical workflows using Graphviz diagrams. This guide serves as a robust starting point for researchers aiming to explore the rich phytochemical landscape of Spirogyra and uncover its therapeutic potential.

Natural Source: The Genus Spirogyra

Spirogyra is a genus of filamentous charophyte green algae, commonly found in freshwater environments.[1][2] Various species of Spirogyra have been shown to be rich sources of diverse phytochemicals, including phenolics, tannins, flavonoids, terpenoids, and glycosides.[1][3][4] Notably, the presence of saponins and glycosides has been reported, suggesting that Spirogyra is a promising source for the discovery of novel compounds, herein exemplified by the hypothetical "Spirogyroside."[1][5] GC-MS analysis of Spirogyra extracts has revealed the presence of compounds such as phytol and various fatty acid esters.[4][6][7]

Proposed Isolation and Purification of Spirogyroside

The isolation of a novel saponin like Spirogyroside from Spirogyra biomass would typically involve a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation.

Experimental Protocol: Extraction and Fractionation

-

Biomass Collection and Preparation : Collect fresh Spirogyra spp. and wash thoroughly with distilled water to remove epiphytes and debris. The cleaned biomass is then freeze-dried and ground into a fine powder.

-

Extraction : Macerate the dried algal powder (1 kg) with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Solvent-Solvent Partitioning : Suspend the crude methanolic extract in distilled water (1 L) and partition successively with n-hexane (3 x 1 L), chloroform (3 x 1 L), and n-butanol (3 x 1 L). This will yield the n-hexane, chloroform, n-butanol, and aqueous fractions. Saponins are typically expected to concentrate in the n-butanol fraction.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography of the n-Butanol Fraction : Subject the dried n-butanol fraction (e.g., 50 g) to column chromatography on a silica gel column. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100) to yield several sub-fractions (F1-F10).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Further purify the saponin-rich sub-fractions by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile and water. Monitor the elution at a suitable wavelength (e.g., 210 nm) to isolate pure compounds.

Quantitative Data and Characterization

The following tables present hypothetical yet realistic data that could be obtained during the isolation and characterization of Spirogyroside.

Table 1: Extraction and Fractionation Yields from Spirogyra spp.

| Step | Material | Weight (g) | Yield (%) |

| 1 | Dried Spirogyra Biomass | 1000 | 100 |

| 2 | Crude Methanolic Extract | 150 | 15.0 |

| 3 | n-Hexane Fraction | 25 | 16.7 (of crude) |

| 4 | Chloroform Fraction | 15 | 10.0 (of crude) |

| 5 | n-Butanol Fraction | 50 | 33.3 (of crude) |

| 6 | Aqueous Fraction | 60 | 40.0 (of crude) |

Table 2: Characterization of Isolated Spirogyroside

| Parameter | Value |

| Physical Properties | |

| Appearance | White amorphous powder |

| Melting Point | 235-238 °C |

| Optical Rotation [α]D | -85.2° (c 0.1, MeOH) |

| Spectroscopic Data | |

| ¹H NMR (500 MHz, CD₃OD) | See Table 3 |

| ¹³C NMR (125 MHz, CD₃OD) | See Table 3 |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₄₅H₇₄O₁₈: 919.4852, found: 919.4850 |

Table 3: Hypothetical NMR Spectroscopic Data for Spirogyroside

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone Moiety | ||

| 1 | 38.2 | 1.55 (m) |

| 2 | 29.1 | 1.80 (m) |

| 3 | 78.5 | 3.50 (m) |

| ... | ... | ... |

| 27 | 17.2 | 0.95 (d, 6.5) |

| Sugar Moieties | ||

| Glc-1' | 102.5 | 4.50 (d, 7.5) |

| Xyl-1'' | 105.8 | 4.62 (d, 7.0) |

| Rha-1''' | 101.9 | 5.15 (br s) |

Visualizations

Experimental Workflow

Caption: Isolation and characterization workflow for Spirogyroside.

Hypothetical Signaling Pathway

Many saponins exhibit anti-inflammatory properties by modulating key signaling pathways. A plausible mechanism of action for Spirogyroside could be the inhibition of the NF-κB pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by Spirogyroside.

Conclusion

While "Spirogyroside" remains a hypothetical construct, the genus Spirogyra undoubtedly represents a valuable and underexplored resource for the discovery of novel, bioactive compounds. The protocols and data presented in this guide provide a solid foundation for the systematic investigation of saponins and other glycosides from this freshwater alga. Future research in this area holds the potential to uncover new chemical entities with significant therapeutic applications, thereby contributing to the advancement of drug development from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. actabotanica.org [actabotanica.org]

- 3. Phytochemical Screening, Antioxidant Activity and Total Phenolic Content of Spirogyra spp. | Scientific.Net [scientific.net]

- 4. academic.oup.com [academic.oup.com]

- 5. geomatejournal.com [geomatejournal.com]

- 6. Chemical Composition and Biological Activities of Trans-Himalayan Alga Spirogyra porticalis (Muell.) Cleve | PLOS One [journals.plos.org]

- 7. Chemical Composition and Biological Activities of Trans-Himalayan Alga Spirogyra porticalis (Muell.) Cleve - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation and Purification of Spiroakyroside from Polygonatum orientale

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Spiroakyroside, a steroidal saponin identified in the rhizomes of Polygonatum orientale. The document details a plausible experimental workflow, compiled from established protocols for analogous steroidal saponins from the Polygonatum genus, and discusses the analytical techniques for its characterization. While specific quantitative data for this compound isolation is not extensively published, this guide offers a robust framework for researchers aiming to isolate this and similar bioactive compounds.

Introduction to this compound

This compound is a complex steroidal saponin that has been identified as a constituent of Polygonatum orientale, a plant species with a history of use in traditional medicine. Steroidal saponins from the Polygonatum genus are known to possess a wide range of biological activities, including antitumor, immunoregulatory, anti-inflammatory, antibacterial, and antiviral properties. The intricate spiro-structure of this compound makes it a compound of significant interest for further pharmacological investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₁H₇₈O₂₄ | PubChem |

| Molecular Weight | 1075.1 g/mol | PubChem |

| Plant Source | Polygonatum orientale | Phytochemistry, 1991 |

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not available in the public domain, the following methodology is a composite of established procedures for the successful isolation of steroidal saponins from Polygonatum species.

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered rhizomes of Polygonatum orientale.

Protocol 2.1.1: Solvent Extraction

-

Maceration: The powdered rhizomes (1 kg) are macerated with 80% methanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filtration: The mixture is filtered, and the plant residue is re-extracted twice more under the same conditions.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Liquid-Liquid Partitioning

The crude extract is subjected to liquid-liquid partitioning to remove non-polar compounds and enrich the saponin fraction.

Protocol 2.2.1: Solvent Partitioning

-

Suspension: The crude methanolic extract is suspended in distilled water (1 L).

-

Sequential Extraction: The aqueous suspension is successively partitioned with solvents of increasing polarity:

-

n-hexane (3 x 1 L) to remove lipids and other non-polar constituents.

-

Chloroform (3 x 1 L) to remove less polar compounds.

-

Ethyl acetate (3 x 1 L) to further fractionate the extract.

-

n-butanol (3 x 1 L) to extract the saponin-rich fraction.

-

-

Concentration: The n-butanol fraction, which is expected to contain this compound, is concentrated to dryness under reduced pressure.

Chromatographic Purification

The crude saponin fraction is then subjected to a series of chromatographic techniques to isolate and purify this compound.

Protocol 2.3.1: Column Chromatography

-

Stationary Phase: The n-butanol extract is adsorbed onto a suitable amount of silica gel.

-

Column Packing: A silica gel column is packed using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Elution: The adsorbed sample is loaded onto the column and eluted with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a mixture of chloroform and methanol, and finally to 100% methanol).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling: Fractions showing similar TLC profiles are pooled together.

Protocol 2.3.2: High-Performance Liquid Chromatography (HPLC)

Further purification of the fractions containing this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile and water, is commonly employed.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is often preferred for the detection of saponins due to their lack of a strong UV chromophore.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected.

-

Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC.

Protocol 2.3.3: High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method

HSCCC is an effective technique for the separation of natural products and can be employed for the purification of steroidal saponins.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for saponins is a mixture of ethyl acetate, n-butanol, and water.

-

Operation: The crude saponin fraction is dissolved in the stationary phase and injected into the HSCCC instrument. The mobile phase is then pumped through the column.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the purified this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

Table 2: Analytical Techniques for Structural Elucidation

| Technique | Purpose | Expected Data |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Provides the molecular ion peak [M+H]⁺ or [M+Na]⁺ and characteristic fragment ions corresponding to the loss of sugar moieties and cleavages within the steroidal backbone. |

| ¹H NMR Spectroscopy | Determination of the proton environment in the molecule. | Provides chemical shifts, coupling constants, and integration values for all protons, helping to identify the sugar units and their linkages, as well as the stereochemistry of the aglycone. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Provides the chemical shifts for all carbon atoms, confirming the number of carbons and identifying the types of carbons present (e.g., methyl, methylene, methine, quaternary, carbonyl). |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the complete molecular structure. | COSY establishes proton-proton correlations, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which are crucial for connecting the sugar units to the aglycone and to each other. |

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on steroidal saponins from the Polygonatum genus and other spiro compounds suggests potential biological activities, particularly in the realm of cancer therapeutics.

Many saponins have been shown to induce apoptosis in cancer cells. This programmed cell death can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. It is plausible that this compound may exert cytotoxic effects through the induction of apoptosis.

Potential signaling pathways that could be investigated for their interaction with this compound include:

-

Apoptosis Pathways: Modulation of the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and the activation of caspases.

-

NF-κB Signaling Pathway: Many natural compounds with anti-inflammatory and anti-cancer properties are known to inhibit the NF-κB pathway.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation and is a common target for anti-cancer agents.

Conclusion

This technical guide outlines a comprehensive approach to the isolation and purification of this compound from Polygonatum orientale. The provided protocols, based on established methods for similar compounds, offer a solid foundation for researchers. Further investigation is warranted to elucidate the specific biological activities of this compound and to identify the precise molecular signaling pathways it modulates. The successful isolation and characterization of this complex natural product will be a critical step towards unlocking its therapeutic potential.

Spectroscopic Analysis of Spiroakyroside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to the steroidal saponin, Spiroakyroside. While the specific experimental data from the primary literature is not publicly accessible, this document outlines the standard protocols for ¹H NMR, ¹³C NMR, and HRMS analyses and presents the data in a structured format as would be found in a formal publication.

Introduction to this compound

This compound is a complex steroidal saponin isolated from the rhizomes of the plant Polygonatum orientale. Its structure was first elucidated in 1991, revealing a spirostanol-type aglycone, named Akyrogenin, linked to a branched oligosaccharide chain. The full chemical name is Akyrogenin 3-O-beta-D-glucopyranosyl(1-3)-(beta-D-glucopyranosyl(1-2))-beta-D-glucopyranosyl(1-4)-beta-D-galactopyranoside. Due to its complex nature, detailed spectroscopic analysis is crucial for its identification and characterization.

Spectroscopic Data for this compound

The following tables are structured to present the ¹H NMR, ¹³C NMR, and HRMS data for this compound. The specific chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) would be populated from the data in the primary research article by Yeşilada and Houghton (1991).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone (Akyrogenin) | |||

| ... | ... | ... | ... |

| Sugar Moieties | |||

| Galactose | |||

| Glc I | |||

| Glc II | |||

| Glc III | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Aglycone (Akyrogenin) | |

| ... | ... |

| Sugar Moieties | |

| Galactose | |

| Glc I | |

| Glc II | |

| Glc III | |

| ... | ... |

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₅₁H₇₉O₂₄ | ||

| [M+Na]⁺ | C₅₁H₇₈NaO₂₄ |

Experimental Protocols

The following are detailed methodologies typical for the acquisition of spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for dissolving the compound and for the chemical shifts of exchangeable protons (e.g., -OH).

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be used.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Spectroscopy:

-

Instrument: The same NMR spectrometer as for ¹H NMR.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Referencing: The chemical shifts are referenced to the solvent peak.

-

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of an ionization aid (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode).

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument would be used, often coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) is a common technique for large, polar molecules like saponins.

-

Analysis Mode: Data would be acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Mass Accuracy: The instrument is calibrated to provide high mass accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Spiroakyroside

For Researchers, Scientists, and Drug Development Professionals

Spiroakyroside, a complex steroidal saponin, holds potential for various pharmacological applications. Understanding its biosynthesis is paramount for harnessing its therapeutic capabilities, enabling biotechnological production, and developing novel derivatives. In the absence of direct empirical studies on this compound's biosynthesis, this technical guide presents a putative pathway constructed from the well-established principles of steroidal saponin biosynthesis and the known chemical structure of this compound. This document outlines the hypothesized enzymatic steps, from the foundational sterol precursor to the final intricate glycosylated molecule, providing a roadmap for future research and bioengineering endeavors.

Proposed Biosynthetic Scheme of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous plant sterol, cholesterol, which itself is derived from the cyclization of 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages:

-

Aglycone Formation (Akyrogenin Biosynthesis): A series of oxidative modifications to the cholesterol backbone, catalyzed by cytochrome P450 monooxygenases (P450s), to form the spirostanol aglycone, Akyrogenin.

-

Initial Glycosylation: The attachment of the first sugar moiety to the Akyrogenin core, a reaction typically catalyzed by a UDP-glycosyltransferase (UGT).

-

Sugar Chain Elongation: The sequential addition of further sugar residues to the initial monosaccharide, mediated by a series of specific UGTs, to complete the complex oligosaccharide chain of this compound.

Aglycone (Akyrogenin) Formation

The formation of the Akyrogenin aglycone is hypothesized to proceed through a series of hydroxylation and cyclization reactions on a cholesterol precursor. The key transformations are catalyzed by cytochrome P450 enzymes, a diverse superfamily of heme-containing monooxygenases known for their role in secondary metabolism.

Table 1: Putative Cytochrome P450-Mediated Reactions in Akyrogenin Biosynthesis

| Step | Reaction | Putative Enzyme Class | Substrate | Product |

| 1 | C-16 Hydroxylation | CYP (Steroid 16α-hydroxylase) | Cholesterol | 16α-hydroxycholesterol |

| 2 | C-22 Hydroxylation | CYP (Steroid 22-hydroxylase) | 16α-hydroxycholesterol | 16α,22-dihydroxycholesterol |

| 3 | C-26 Hydroxylation | CYP (Steroid 26-hydroxylase) | 16α,22-dihydroxycholesterol | 16α,22,26-trihydroxycholesterol |

| 4 | F-ring formation (Spiroketalization) | Dehydrogenase/Spontaneous | 16α,22,26-trihydroxycholesterol | Diosgenin-like precursor |

| 5 | Further Oxidations | CYP | Diosgenin-like precursor | Akyrogenin |

Note: The exact sequence and specific intermediates are yet to be experimentally determined. The involvement of specific CYP families (e.g., CYP72, CYP90) is plausible based on known steroid-modifying enzymes.

Glycosylation Cascade

Once the Akyrogenin aglycone is formed, the hydrophilic sugar chains are attached. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor molecule (UDP-sugar) to the aglycone or a growing sugar chain. The complex tetrasaccharide chain of this compound suggests a sequential action of multiple UGTs with high regio- and substrate specificity.

Based on the structure of this compound (Akyrogenin 3-O-β-D-glucopyranosyl(1->3)-(β-D-glucopyranosyl(1->2))-β-D-glucopyranosyl(1->4)-β-D-galactopyranoside), the following glycosylation steps are proposed:

Table 2: Putative UDP-Glycosyltransferase-Mediated Reactions in this compound Biosynthesis

| Step | Reaction | Putative Enzyme Class | Substrate | Product | UDP-Sugar Donor |

| 1 | Initial Galactosylation at C-3 | UGT (Steroid 3-O-galactosyltransferase) | Akyrogenin | Akyrogenin 3-O-β-D-galactopyranoside | UDP-galactose |

| 2 | Glucosylation at C-4 of Galactose | UGT (Galactoside 4-O-glucosyltransferase) | Akyrogenin 3-O-β-D-galactopyranoside | Akyrogenin 3-O-β-D-glucopyranosyl-(1->4)-β-D-galactopyranoside | UDP-glucose |

| 3 | Glucosylation at C-2 of Glucose | UGT (Glucoside 2-O-glucosyltransferase) | Intermediate from Step 2 | Akyrogenin 3-O-β-D-glucopyranosyl-(1->2)-[β-D-glucopyranosyl-(1->4)]-β-D-galactopyranoside | UDP-glucose |

| 4 | Glucosylation at C-3 of Glucose | UGT (Glucoside 3-O-glucosyltransferase) | Intermediate from Step 3 | This compound | UDP-glucose |

Note: The specificity of UGTs for both the acceptor molecule and the sugar donor is a key determinant of the final saponin structure.

Visualizing the Putative Pathway and Experimental Workflows

To provide a clearer understanding of the proposed biosynthetic route and the experimental strategies to elucidate it, the following diagrams have been generated using the DOT language.

Preliminary Cytotoxic Screening of Spiroakyroside in Cancer Cell Lines: An Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific landscape regarding the preliminary cytotoxic screening of the natural compound Spiroakyroside in cancer cell lines. Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the cytotoxic effects of this compound on cancer cells.

Compound Identification

This compound is a recognized steroidal saponin. It is cataloged in the PubChem database with the following identifiers:

| PubChem CID | 197406 |

| Molecular Formula | C51H78O24 |

| Synonyms | Akyrogenin 3-O-beta-D-glucopyranosyl(1->3)-(beta-D-glucopyranosyl(1->2))-beta-D-glucopyranosyl(1->4)-beta-D-galactopyranoside |

| Source | Isolated from Polygonatum orientale |

Current Research Status

As of the latest available information, no studies have been published that investigate the in vitro cytotoxic activity of this compound against any cancer cell lines. Consequently, there is no data available concerning its potential anti-cancer properties, including:

-

IC50 Values: No half-maximal inhibitory concentrations have been determined for this compound in any cancer cell line.

-

Mechanism of Action: The signaling pathways or cellular mechanisms through which this compound might exert cytotoxic effects have not been elucidated.

-

Experimental Protocols: There are no established or published methodologies for the cytotoxic screening of this specific compound.

Future Research Directions

The absence of data on the bioactivity of this compound presents a clear opportunity for novel research in the field of natural product-based cancer drug discovery. A logical workflow for the preliminary cytotoxic screening of this compound is proposed below.

Caption: Proposed workflow for the cytotoxic screening of this compound.

Hypothetical Experimental Protocol

Should research on this compound be undertaken, a standard preliminary cytotoxic screening protocol would likely involve the following steps. This protocol is provided as a general guideline and would require optimization.

1. Cell Lines and Culture:

-

A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line would be selected.

-

Cells would be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

2. Compound Preparation:

-

This compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial dilutions of the stock solution would be prepared in culture medium to achieve the desired final concentrations for treatment.

3. Cytotoxicity Assay (e.g., MTT Assay):

-

Cells would be seeded in 96-well plates and allowed to adhere overnight.

-

The cells would then be treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Following treatment, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) would be added to each well.

-

After incubation, the resulting formazan crystals would be solubilized, and the absorbance would be measured using a microplate reader.

-

Cell viability would be calculated as a percentage of the untreated control, and IC50 values would be determined from dose-response curves.

Caption: A standard experimental workflow for an MTT-based cytotoxicity assay.

Conclusion

While the chemical structure of this compound is known, its biological activity, particularly its potential as a cytotoxic agent against cancer cells, remains unexplored. The information presented in this guide highlights a significant gap in the current scientific knowledge and underscores the need for foundational research to determine the cytotoxic profile of this natural product. The provided hypothetical protocols and workflows offer a starting point for researchers interested in investigating the therapeutic potential of this compound.

The Antimicrobial and Antifungal Potential of Spiroakyroside: A Review of the Current Landscape

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the antimicrobial and antifungal properties of Spiroakyroside. Initial investigations into the direct biological activities of this compound have revealed a significant gap in the available scientific literature. To date, no specific studies detailing the antimicrobial or antifungal efficacy of isolated this compound have been published.

However, the likely botanical source of this compound, Akebia quinata (also known as the chocolate vine), has been the subject of research regarding its traditional use and bioactive constituents. This document, therefore, provides a comprehensive overview of the antimicrobial and antifungal activities associated with Akebia quinata extracts and its other identified bioactive compounds. This information serves as a foundational guide for researchers interested in exploring the potential of this compound and other constituents of A. quinata for novel drug development.

Antimicrobial and Antifungal Activity of Akebia quinata Extracts

Extracts from various parts of Akebia quinata have demonstrated notable antimicrobial and antifungal activities. The stems, in particular, are recognized for these properties.[1] Studies have shown that extracts of A. quinata are active against both Gram-positive and Gram-negative bacteria.[2]

One study highlighted the antibacterial effects of A. quinata leaf and fruit extracts against Bacillus subtilis and Aliivibrio fischeri.[2] While specific quantitative data for "this compound" is unavailable, the bioactivity of the plant's extracts suggests that its constituent compounds warrant further investigation.

Known Bioactive Compounds in Akebia quinata with Antimicrobial/Antifungal Activity

Phytochemical analyses of Akebia quinata have identified several compounds with established biological activities. While this compound remains uncharacterized in this regard, the following compounds found in the plant have known antimicrobial or antifungal properties:

-

Oleanolic Acid: This triterpenoid is known to possess antimicrobial, antidiabetic, anti-inflammatory, and antioxidant properties.[2]

-

Syringin: This compound has been reported to have antioxidant, antidiabetic, anti-inflammatory, and antiallergic properties, which can be relevant in the context of infection and inflammation.[2]

-

Salidroside: This glycoside has been shown to have free radical scavenging activity and inhibitory effects on various enzymes.[2]

-

Betulin: Noted for a broad spectrum of biological activities, including anti-HIV activity.[2]

-

Quinatic Acid: This compound has demonstrated antibacterial and α-glucosidase inhibition activities.[2]

The presence of these compounds in Akebia quinata provides a strong rationale for the observed antimicrobial and antifungal effects of its extracts.

Quantitative Data on the Bioactivity of Akebia quinata Constituents

While specific data for this compound is not available, the following table summarizes the known activities of other bioactive compounds identified in Akebia quinata. This data is provided to illustrate the potential for discovering novel antimicrobial and antifungal agents from this plant.

| Compound | Type of Activity | Target Organism(s) | Reported Efficacy |

| Oleanolic Acid | Antimicrobial | General | Documented antimicrobial properties[2] |

| Quinatic Acid | Antibacterial | General | Demonstrated antibacterial activity[2] |

Experimental Protocols for Assessing Antimicrobial and Antifungal Activity

The following are detailed methodologies for key experiments typically cited in the evaluation of antimicrobial and antifungal agents. These protocols are provided as a reference for researchers designing studies to investigate the potential activity of this compound or other novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Broth Microdilution Method:

-

A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Disk Diffusion Method

This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

-

A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Sterile filter paper disks are impregnated with a known concentration of the test compound.

-

The disks are placed on the surface of the inoculated agar.

-

The plate is incubated under appropriate conditions.

-

The diameter of the zone of complete inhibition around each disk is measured in millimeters.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical workflow for screening natural products for antimicrobial activity and the logical relationship between identifying a bioactive plant and isolating a novel compound.

Caption: Workflow for Natural Product Antimicrobial Drug Discovery.

Caption: From Bioactive Plant to Isolated Compound Hypothesis.

Future Directions and Conclusion

While there is currently no direct evidence for the antimicrobial and antifungal activity of this compound, the demonstrated bioactivity of Akebia quinata extracts and other constituent compounds provides a compelling case for further investigation. The protocols and workflows outlined in this guide offer a framework for researchers to systematically evaluate the potential of this compound as a novel antimicrobial or antifungal agent. Future research should focus on the isolation and purification of this compound, followed by rigorous in vitro and in vivo testing against a broad panel of pathogenic microorganisms. Such studies are essential to unlock the therapeutic potential of this and other compounds from Akebia quinata.

References

Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a primary method for evaluating the initial antioxidant potential of a novel compound, exemplified here as Spiroakyroside. While specific data for this compound is not yet prevalent in published literature, this document outlines the complete methodology, data interpretation, and potential mechanisms of action relevant for such a compound.

Introduction to Antioxidant Potential and the DPPH Assay

Antioxidants are crucial for mitigating the deleterious effects of oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The primary function of an antioxidant is to neutralize reactive oxygen species (ROS) and other free radicals.[2][3] The DPPH assay is a widely used, rapid, and cost-effective spectrophotometric method for assessing the antioxidant capacity of various substances, including natural product extracts and pure compounds.[4][5][6]

The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][6][7] DPPH is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[1][5] When reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases.[4][6] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound.[1]

Quantitative Data Presentation

The efficacy of an antioxidant in the DPPH assay is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The results are often compared against a known antioxidant standard, such as ascorbic acid or Trolox.

Below is a sample data table illustrating how the results for a hypothetical compound like this compound would be presented.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |

| Control (DPPH only) | 0.985 | 0.00 |

| This compound 10 | 0.812 | 17.56 |

| This compound 25 | 0.654 | 33.60 |

| This compound 50 | 0.498 | 49.44 |

| This compound 75 | 0.362 | 63.25 |

| This compound 100 | 0.221 | 77.56 |

| Ascorbic Acid 50 | 0.155 | 84.26 |

IC50 Value for this compound: 50.55 µg/mL (Calculated via regression analysis of the dose-response curve).

Detailed Experimental Protocol: DPPH Assay

This section details the step-by-step procedure for conducting the DPPH assay.

Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)[8]

-

Test compound (e.g., this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)[8]

-

Spectrophotometer or microplate reader capable of reading at 517 nm[8]

-

Micropipettes and tips

-

96-well microplate or cuvettes[8]

-

Vortex mixer

Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation, as DPPH is light-sensitive.[8]

-

Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

-

Positive Control: Prepare a similar set of dilutions for the positive control.

Assay Procedure

-

Reaction Setup: In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to separate wells.

-

Blank Preparation: Prepare a blank for each sample concentration by adding 100 µL of the sample to a well and 100 µL of methanol (without DPPH). This is to correct for any background absorbance of the sample itself.

-

Control Preparation: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution. This represents 0% inhibition.

-

Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well containing the test compound and positive control. Mix well by gentle shaking.

-

Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[4][8] The incubation time is critical as the reaction kinetics can vary between different antioxidants.[8]

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][4]

Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula[4][9]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay experimental workflow.

Caption: DPPH assay experimental workflow.

Potential Antioxidant Signaling Pathway

While the specific mechanism for a novel compound like this compound would require further investigation, many natural antioxidants exert their effects through the modulation of key cellular signaling pathways that combat oxidative stress. The diagram below represents a generalized pathway.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]

- 3. Reactive Oxygen Species as a Link between Antioxidant Pathways and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. youtube.com [youtube.com]

Mastering Stability and Solubility: A Technical Guide for Spiroakyroside in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for evaluating the solubility and stability of Spiroakyroside, a novel therapeutic candidate, in various biological buffers. Understanding these fundamental physicochemical properties is paramount for ensuring accurate in vitro assay results, developing robust formulations, and predicting in vivo performance. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to guide researchers in generating reliable and reproducible data for this promising molecule.

Introduction to this compound

This compound is a novel saponin with significant therapeutic potential. Early-stage discovery efforts suggest its involvement in modulating inflammatory signaling pathways, making it a candidate for a range of disease indications. To advance the development of this compound, a thorough characterization of its biopharmaceutical properties is essential. This guide focuses on two critical attributes: solubility and stability in physiologically relevant media.

Solubility dictates the maximum concentration of this compound that can be achieved in a solution, a critical factor for designing in vitro experiments and for achieving therapeutic concentrations in vivo.

Stability determines the extent to which this compound retains its chemical integrity over time under various conditions. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

This guide will provide standardized methodologies to assess these parameters, ensuring data consistency and comparability across different research groups.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol details the equilibrium solubility assessment of this compound in various biological buffers using the shake-flask method.

Materials:

-

This compound (solid)

-

Biological Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris-Buffered Saline (TBS), pH 7.4

-

Citrate Buffer, pH 5.0

-

Glycine-HCl Buffer, pH 3.0

-

-

Orbital Shaker Incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare each biological buffer according to standard laboratory protocols.

-

Add an excess amount of solid this compound to a known volume of each buffer in a sealed container.

-

Place the containers in an orbital shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with an appropriate mobile phase.

-

Quantify the concentration of this compound in the diluted supernatant using a validated stability-indicating HPLC method.

-

The experiment should be performed in triplicate for each buffer.

Stability Assessment in Biological Buffers

This protocol outlines a systematic approach to evaluating the stability of this compound in solution under various conditions, following the principles of ICH guidelines.[1][2][3][4][5]

Materials:

-

Stock solution of this compound of known concentration

-

Biological Buffers (as listed in the solubility section)

-

Temperature- and humidity-controlled stability chambers

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Prepare solutions of this compound in each biological buffer at a known starting concentration (e.g., 100 µM).

-

Divide each solution into aliquots in sealed, light-protected containers.

-

Place the samples in stability chambers under the following conditions:

-

Long-term: 25 °C / 60% RH

-

Accelerated: 40 °C / 75% RH

-

Refrigerated: 4 °C

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), withdraw a sample from each condition.

-

Immediately analyze the samples for the concentration of this compound using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

-

Record the pH of the solutions at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

Quantitative data from the solubility and stability studies should be summarized in clear and concise tables for easy interpretation and comparison.

Solubility Data

Table 1: Equilibrium Solubility of this compound in Biological Buffers at 25 °C

| Biological Buffer | pH | Mean Solubility (µg/mL) | Standard Deviation |

| Phosphate-Buffered Saline (PBS) | 7.4 | 15.8 | 1.2 |

| Tris-Buffered Saline (TBS) | 7.4 | 14.5 | 1.5 |

| Citrate Buffer | 5.0 | 85.3 | 4.7 |

| Glycine-HCl Buffer | 3.0 | 152.1 | 8.9 |

Stability Data

Table 2: Stability of this compound (100 µM) in PBS (pH 7.4) at Various Temperatures

| Time Point | % Remaining (4 °C) | % Remaining (25 °C) | % Remaining (40 °C) |

| 0 hours | 100.0 | 100.0 | 100.0 |

| 24 hours | 99.8 | 98.5 | 92.1 |

| 48 hours | 99.5 | 97.1 | 85.6 |

| 72 hours | 99.2 | 95.8 | 78.3 |

| 1 week | 98.1 | 90.2 | 60.5 |

| 1 month | 95.3 | 75.4 | 35.2 |

| 3 months | 90.7 | 50.1 | 10.8 |

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and potential mechanisms of action are crucial for clear communication.

Experimental Workflow

Caption: Workflow for solubility and stability testing of this compound.

Potential Degradation Pathways

The stability data suggests that this compound is susceptible to degradation, particularly at elevated temperatures. Common degradation pathways for saponins include hydrolysis of glycosidic bonds and ester linkages.

Caption: Potential degradation pathways for this compound.

Hypothetical Signaling Pathway

Based on preliminary data for similar natural products, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

Discussion and Conclusion

The presented data and protocols provide a foundational understanding of this compound's solubility and stability. The compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. Stability is a critical concern, with temperature being a key factor in its degradation.

These findings have several important implications for the development of this compound:

-

In Vitro Studies: Researchers should be mindful of the limited aqueous solubility at neutral pH and may need to consider the use of co-solvents for cellular assays. The stability of this compound in culture media over the duration of the experiment must also be taken into account.

-

Formulation Development: The pH-dependent solubility suggests that oral formulations will need to be designed to enhance dissolution and absorption in the gastrointestinal tract. The instability at higher temperatures indicates that the manufacturing process and storage conditions will require careful control.

-

Future Work: Further studies are warranted to identify the specific degradation products and their potential biological activities. A more extensive pre-formulation screening of excipients that can enhance both solubility and stability is also recommended.

By adhering to the standardized protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data that will be crucial for advancing the development of this compound as a novel therapeutic agent.

References

Spiroakyroside: A Technical Guide to Its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroakyroside is a naturally occurring steroidal saponin that has been isolated from the rhizomes of Polygonatum orientale, a plant species belonging to the Asparagaceae family. Steroidal saponins from the genus Polygonatum are known to possess a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical properties, and a survey of the biological activities associated with steroidal saponins from this genus. The guide also details the experimental protocols for isolation and screening and visualizes key workflows and potential signaling pathways.

Discovery and Physicochemical Properties

This compound was first isolated from the rhizomes of Polygonatum orientale. Its structure was elucidated using spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₁H₇₈O₂₄ | PubChem |

| IUPAC Name | 16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-10-one | PubChem |

| Source Organism | Polygonatum orientale | [1] |

Biological Activity Screening of Polygonatum Saponins

While specific biological activity data for this compound is not extensively available in public literature, numerous studies have demonstrated the diverse pharmacological effects of steroidal saponins isolated from various Polygonatum species. These activities provide a strong indication of the potential therapeutic applications of this compound. The primary screening assays for these compounds have focused on their cytotoxic, antifungal, and immunomodulatory properties.

Cytotoxic Activity

Steroidal saponins from Polygonatum species have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of Steroidal Saponins from Polygonatum Species

| Compound/Extract | Cell Line | Activity (IC₅₀) | Reference |

| Polygonatoside A | HeLa | > 3 µg/mL | [2] |

| Polygonatoside B | HeLa | > 3 µg/mL | [2] |

| Polygonatoside C | HeLa | > 3 µg/mL | [2] |

| Polygonatoside D | HeLa | > 3 µg/mL | [2] |

| Polypunctoside A-D | HeLa | - | [3] |

| Unnamed Saponins | A549, MCF-7 | Potent activity | [4] |

Antifungal Activity

Certain steroidal saponins from Polygonatum have shown promising antifungal properties against pathogenic fungi.

Table 3: Antifungal Activity of Steroidal Saponins from Polygonatum Species

| Compound | Fungal Strain | Activity (MIC) | Reference |

| Unnamed Saponin 1 | Bacteria and plant pathogenic fungi | Strong activity | [5] |

| Unnamed Saponin 2 | Bacteria and plant pathogenic fungi | Strong activity | [5] |

| Unnamed Saponin 3 | Bacteria and plant pathogenic fungi | Strong activity | [5] |

Immunomodulatory Effects

Saponins from Polygonatum sibiricum have been shown to possess immunomodulatory effects, suggesting a potential role in regulating immune responses. Studies have shown that these saponins can increase the levels of various cytokines and immunoglobulins[6][7]. Fermented Polygonatum cyrtonema saponins have also demonstrated the ability to modulate immune homeostasis and improve gut barrier function in colitis models[8].

Experimental Protocols

The following sections detail the general methodologies employed for the isolation, purification, and biological screening of steroidal saponins from Polygonatum rhizomes.

Isolation and Purification of Steroidal Saponins

The general workflow for isolating steroidal saponins from Polygonatum rhizomes is depicted below.

Detailed Protocol:

-

Plant Material Preparation: Freshly collected rhizomes of Polygonatum orientale are washed, dried, and ground into a fine powder.

-

Extraction: The powdered rhizomes are extracted with 80% methanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the saponins. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract[9].

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with saponins typically concentrating in the more polar fractions (ethyl acetate and n-butanol)[9].

-

Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC)[9].

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponins are further purified by reversed-phase HPLC to yield the pure compound, this compound.

-

Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[10][11][12].

Biological Activity Screening Protocols

Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the isolated saponins for a specified period (e.g., 48 or 72 hours)[2][4].

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method):

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.

-

Serial Dilution: The isolated saponins are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 to 48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the saponin that visibly inhibits fungal growth[13][14].

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other saponins from the Polygonatum genus and other natural products provide insights into potential mechanisms of action.

Polygonatum saponins may exert their biological effects through various signaling pathways:

-

Anti-inflammatory Effects: Saponins from Polygonatum may inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6[15].

-

Induction of Apoptosis: In cancer cells, steroidal saponins may induce apoptosis by modulating the expression of Bcl-2 family proteins, which are critical regulators of programmed cell death, and activating caspases, the executive enzymes of apoptosis.

-

Immunomodulation: The immunomodulatory effects of Polygonatum saponins could be mediated by their ability to balance the differentiation and activity of T helper (Th) cell subsets, such as Th1/Th2 and Treg/Th17 cells, which play crucial roles in orchestrating immune responses[8].

Conclusion and Future Directions

This compound, a steroidal saponin from Polygonatum orientale, belongs to a class of natural products with demonstrated potential for diverse biological activities. While specific data for this compound is limited, the broader family of Polygonatum saponins exhibits promising cytotoxic, antifungal, and immunomodulatory properties. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the biological activities of pure this compound is necessary to determine its specific pharmacological profile.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The exploration of this compound and other related steroidal saponins from Polygonatum species holds significant promise for the discovery of new therapeutic agents.

References

- 1. Steroidal saponins from the rhizomes of Polygonatum orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxic steroidal saponins from Polygonatum punctatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steroidal saponins from the rhizomes of Polygonatum odoratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Polygonatum sibiricum Saponin Prevents Immune Dysfunction and Strengthens Intestinal Mucosal Barrier Function in Cyclophosphamide-Induced Immunosuppressed BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulatory effects of fermented Polygonatum cyrtonema Hua on immune homeostasis and gut integrity in a dextran-sulfate-sodium-induced colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Major phytosteroid from Polygonatum orientale Desf. Rhizome [jphs.tms.iau.ir]

- 10. researchgate.net [researchgate.net]

- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 12. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological properties of Polygonatum and its active ingredients for the prevention and treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating the Mechanism of Action of Spiroakyroside in MCF-7 Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiroakyroside, a novel therapeutic agent, has demonstrated significant anti-proliferative effects against MCF-7 human breast cancer cells. These application notes provide a comprehensive overview of the proposed mechanism of action, focusing on the induction of apoptosis and cell cycle arrest. Detailed protocols for key experiments are provided to enable researchers to investigate the cellular and molecular effects of this compound.

Proposed Mechanism of Action

This compound is hypothesized to exert its anticancer effects on MCF-7 cells through a multi-faceted mechanism involving the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis. This is mediated through the modulation of key signaling pathways, including the PI3K/Akt pathway and the intrinsic apoptosis cascade.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on MCF-7 cell viability, apoptosis induction, and cell cycle distribution.

Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 10 | 85 ± 4.1 |

| 25 | 62 ± 3.5 |

| 50 | 41 ± 2.8 |

| 100 | 23 ± 1.9 |

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)

| This compound Concentration (µM) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis (%) (Mean ± SD) | Total Apoptosis (%) (Mean ± SD) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 25 | 15.8 ± 1.2 | 5.2 ± 0.7 | 21.0 ± 1.9 |

| 50 | 28.4 ± 2.1 | 12.7 ± 1.5 | 41.1 ± 3.6 |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| This compound Concentration (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) | Sub-G1 Phase (%) (Mean ± SD) |

| 0 (Control) | 65.2 ± 3.1 | 25.1 ± 1.8 | 9.7 ± 1.1 | 1.87 |

| 25 | 50.3 ± 2.5 | 18.5 ± 1.5 | 28.2 ± 2.0 | 71.49[1] |

| 50 | 35.1 ± 2.2 | 10.2 ± 1.1 | 49.7 ± 2.8 | 98.91[1] |

Signaling Pathways

This compound treatment is proposed to initiate a cascade of events beginning with the generation of intracellular ROS. This oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade. Concurrently, this compound appears to inhibit the pro-survival PI3K/Akt signaling pathway, further promoting apoptosis and cell cycle arrest.

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with this compound as described above.

-

After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the cell cycle phase distribution by flow cytometry.

Protocol:

-

Culture and treat MCF-7 cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The relative number of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M) can be determined.[2]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p-Akt).[3][4][5]

Caption: General workflow for Western blot analysis.

Protocol:

-

After treatment with this compound, lyse the MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

References

- 1. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of salidroside on MCF-7 breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Spiroakyroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Spiroakyroside. The method presented herein is designed for specificity, linearity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2] This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and a full validation summary, making it a valuable resource for researchers involved in the analysis of saponins and other natural products.

Introduction

This compound is a triterpenoid saponin with a complex glycosidic structure.[3][4] Saponins, as a class of compounds, are known for their diverse biological activities, which has led to increasing interest in their quantification in various matrices, including plant extracts and pharmaceutical formulations. A significant challenge in the HPLC analysis of many saponins is their lack of a strong chromophore, often necessitating UV detection at low wavelengths (around 205-210 nm).[5][6] This can lead to interference from other compounds and solvents.[5] Therefore, a well-validated and specific HPLC method is crucial for reliable quantification. This application note describes a developed and validated HPLC-UV method suitable for the routine analysis of this compound.

Materials and Methods

2.1. Chemicals and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water

-

Formic acid (≥98%)

2.2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Analytical balance

-

Sonicator

-

Centrifuge

-

pH meter

Experimental Protocols

3.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)

-

0-20 min: 30-60% B

-

20-25 min: 60-90% B

-

25-30 min: 90% B

-

30-35 min: 90-30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 210 nm

3.2. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standards: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.

3.3. Sample Preparation (from a hypothetical plant matrix)

-

Accurately weigh 1.0 g of the dried and powdered plant material.

-

Add 20 mL of 80% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]

4.1. Specificity

The specificity of the method was confirmed by comparing the chromatograms of a blank matrix, a standard solution of this compound, and a spiked matrix sample. The retention time of the this compound peak in the spiked sample matched that of the standard, and no interfering peaks were observed at the retention time of this compound in the blank matrix.

4.2. Linearity and Range

The linearity was established by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 125,430 |

| 25 | 310,250 |

| 50 | 620,100 |

| 100 | 1,255,800 |

| 250 | 3,130,500 |

| 500 | 6,280,200 |

| Regression Equation | y = 12540x + 1500 |

| Correlation Coefficient (r²) | 0.9998 |

4.3. Accuracy

Accuracy was determined by performing a recovery study on a blank matrix spiked with this compound at three concentration levels (low, medium, and high).

| Spiked Level | Added Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=3) | Recovery (%) | RSD (%) |

| Low | 50 | 49.2 ± 1.1 | 98.4 | 2.2 |

| Medium | 150 | 151.8 ± 2.5 | 101.2 | 1.6 |

| High | 400 | 395.6 ± 5.8 | 98.9 | 1.5 |

4.4. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[9]

| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | RSD (%) |